5-OMe-UDP vs. UDP: Quantitative Potency Gain at Human P2Y6 Receptor
5-OMe-UDP exhibits enhanced agonist potency at the human P2Y6 receptor compared to the endogenous ligand UDP. In intracellular calcium mobilization assays using 1321N1 astrocytoma cells expressing human P2Y6 receptors, 5-OMe-UDP achieved an EC₅₀ of 0.08 µM, whereas UDP required 0.14 µM to elicit the same response magnitude [1]. This represents a measurable potency advantage that is attributable to the C5 methoxy substitution, which optimizes the molecular conformation for P2Y6 receptor engagement [2].
| Evidence Dimension | Agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.08 µM (EC₅₀) |
| Comparator Or Baseline | UDP: 0.14 µM (EC₅₀) |
| Quantified Difference | 5-OMe-UDP is approximately 1.75-fold more potent than UDP |
| Conditions | Human P2Y6 receptor expressed in 1321N1 astrocytoma cells; intracellular calcium mobilization assay |
Why This Matters
For experimental workflows requiring maximal receptor activation at lower compound concentrations, 5-OMe-UDP reduces the required working concentration compared to UDP, minimizing potential off-target effects and conserving compound inventory.
- [1] Ginsburg-Shmuel T, Haas M, Grbic D, Arguin G, Nadel Y, Gendron FP, Reiser G, Fischer B. 5-OMe-UDP is a potent and selective P2Y6-receptor agonist. J Med Chem. 2010 Feb 25;53(4):1673-85. doi: 10.1021/jm901450d. View Source
- [2] Ginsburg-Shmuel T, Haas M, Grbic D, Arguin G, Nadel Y, Gendron FP, Reiser G, Fischer B. 5-OMe-UDP is a potent and selective P2Y6-receptor agonist. J Med Chem. 2010 Feb 25;53(4):1673-85. doi: 10.1021/jm901450d. View Source
